2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 1291843-51-0
Cat. No.: VC6447055
Molecular Formula: C25H25N3O2S2
Molecular Weight: 463.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291843-51-0 |
|---|---|
| Molecular Formula | C25H25N3O2S2 |
| Molecular Weight | 463.61 |
| IUPAC Name | 2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H25N3O2S2/c1-15(2)18-8-10-19(11-9-18)26-22(29)14-32-25-27-20-12-13-31-23(20)24(30)28(25)21-7-5-6-16(3)17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29) |
| Standard InChI Key | KDUSVGSAWFCKOL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)C |
Introduction
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule featuring a thieno[3,2-d]pyrimidine core, which is a common scaffold in various bioactive compounds. This molecule includes a sulfanyl group and an acetamide moiety, both crucial for its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of compounds with similar structures typically involves multiple steps, including:
-
Starting Materials: Common starting materials include functionalized thienopyrimidines and aromatic amines.
-
Reaction Conditions: Synthesis often involves refluxing in the presence of bases or acids to facilitate condensation reactions.
-
Purification: Purification methods may include chromatography or crystallization to obtain the pure compound.
Biological Activity and Potential Applications
-
Biological Targets: Compounds with thienopyrimidine scaffolds have been explored for their potential as kinase inhibitors, antimicrobials, and antitumor agents.
-
Pharmacological Properties: The presence of sulfanyl and acetamide groups suggests potential interactions with enzymes or receptors, which could lead to various biological effects.
-
Research Directions: Further studies are needed to elucidate the specific biological activities and potential therapeutic applications of this compound.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide | Not specified | Approximately 510.7 | Potential kinase inhibitor |
| 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide | Not specified | Approximately 422.57 | Potential antimicrobial or antitumor agent |
| 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide | C20H21N3O2S2 | 399.52964 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume